molecular formula C8H18N2O3S B7865421 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide

2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide

Cat. No.: B7865421
M. Wt: 222.31 g/mol
InChI Key: ODQAGUFXTZQBLG-UHFFFAOYSA-N
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Description

2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H18N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-aminomethyltetrahydropyran with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the production of 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide involves large-scale reactions carried out in reactors designed to handle the specific requirements of the synthesis process. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids

  • Reduction: Amines

  • Substitution: Various substituted sulfonamides

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide is used as a building block in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may serve as a precursor for the development of new drugs, especially in the treatment of bacterial infections due to its antimicrobial properties.

Industry: Industrially, the compound is used in the production of various chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide is structurally similar to other sulfonamide derivatives such as sulfanilamide and sulfamethoxazole.

  • These compounds share the common sulfonamide group but differ in their substituents and overall molecular structure.

Uniqueness: What sets this compound apart from its counterparts is its specific oxan-2-ylmethyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-amino-N-(oxan-2-ylmethyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c9-4-6-14(11,12)10-7-8-3-1-2-5-13-8/h8,10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAGUFXTZQBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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